1-[(2-FLUOROPHENYL)METHYL]PIPERAZINE DIHYDROCHLORIDE
Description
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.2ClH/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14;;/h1-4,13H,5-9H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRGVOBZCMOWJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s structurally related to piperazine, which is known to interact with the gaba receptor. The GABA receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.
Biological Activity
1-[(2-Fluorophenyl)methyl]piperazine dihydrochloride, commonly referred to as 1-(2-F-Bn)PZ HCl₂, is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorine atom on the phenyl ring, which may influence its pharmacological properties. Research indicates that this compound interacts with various neurotransmitter receptors, particularly those involved in mood regulation and neuroprotection.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 267.17 g/mol. The structure features a piperazine ring substituted with a 2-fluorobenzyl group, contributing to its unique chemical behavior.
Interaction with Receptors
1-(2-F-Bn)PZ HCl₂ has been studied primarily for its interactions with serotonin receptors, notably the 5-HT1A and 5-HT2B receptors. These receptors are crucial in regulating various physiological processes including mood, cognition, and motor functions:
- Serotonin Receptors : Binding studies suggest that 1-(2-F-Bn)PZ HCl₂ exhibits significant affinity for these receptors, which may underlie its potential antidepressant effects .
- Neuroprotective Properties : Research indicates that this compound may possess neuroprotective qualities, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antidepressant Effects
Preclinical studies have explored the antidepressant-like effects of 1-(2-F-Bn)PZ HCl₂ in animal models. For instance, Liu et al. demonstrated that derivatives of this compound exhibited significant antidepressant activity in mice, suggesting potential therapeutic applications . However, further clinical studies are necessary to confirm these effects and establish safety profiles.
Comparative Analysis with Similar Compounds
The following table summarizes structural similarities and unique properties of compounds related to 1-(2-F-Bn)PZ HCl₂:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(4-Trifluoromethylphenyl)piperazine | Trifluoromethyl group on phenyl ring | Enhanced lipophilicity and receptor binding |
| 1-(4-Chlorophenyl)piperazine | Chlorine substituent on phenyl ring | Potentially different pharmacokinetics |
| 1-(2-Bromophenyl)piperazine | Bromine substituent on phenyl ring | Varying reactivity profiles |
| 1-(4-Nitrophenyl)piperazine | Nitro group on phenyl ring | Increased polarity affecting biological activity |
| 1-(4-Methoxyphenyl)piperazine | Methoxy group on phenyl ring | Altered electronic properties influencing activity |
Case Studies and Research Findings
Several case studies have highlighted the biological activities of this compound:
- Neuroprotection : Xu et al. investigated the neuroprotective effects of this compound in cellular models of neurodegeneration. Their findings indicated a reduction in oxidative stress markers and enhanced cell viability in neuronal cultures exposed to toxic agents .
- Antidepressant-Like Effects : In a study by Liu et al., mice treated with various derivatives of piperazine showed significant improvements in behavioral tests associated with depression, suggesting that modifications to the piperazine structure can enhance therapeutic efficacy .
Scientific Research Applications
Chemical Properties and Structure
1-[(2-Fluorophenyl)methyl]piperazine dihydrochloride is characterized by the presence of a fluorine atom on the phenyl ring, which enhances its lipophilicity and receptor binding affinity. The compound's structure allows it to interact with various biological targets, making it a candidate for further investigation in drug development.
Neuropharmacology
Research indicates that this compound interacts with serotonin receptors, particularly the 5-HT1A and 5-HT2B receptors. These receptors are crucial in regulating mood, cognition, and movement. Studies suggest that this compound may exhibit neuroprotective properties, potentially benefiting conditions like Alzheimer's and Parkinson's diseases.
Antidepressant Potential
The compound has been investigated for its potential antidepressant effects. Preliminary studies have shown that derivatives of 1-[(2-Fluorophenyl)methyl]piperazine can produce antidepressant-like effects in animal models. Further research is needed to ascertain its efficacy and safety for therapeutic use.
Pain Management
There is evidence suggesting that similar piperazine derivatives can bind selectively to cannabinoid receptors, influencing pain signaling pathways. This highlights the potential role of this compound in developing new analgesic agents.
Synthesis and Production
The synthesis of this compound typically involves the reaction of 2-fluoroaniline with piperazine under reflux conditions. The hydrochloride salt is formed through the addition of hydrochloric acid, which is crucial for enhancing solubility and stability.
Case Studies and Research Findings
Several studies have focused on the pharmacological effects of this compound:
- Neuroprotective Effects : A study published in the European Journal of Medicinal Chemistry explored various derivatives of this compound, demonstrating its potential neuroprotective effects against oxidative stress in neuronal cells.
- Antidepressant-Like Effects : Research conducted by Liu et al. evaluated the antidepressant-like effects of piperazine derivatives in mice models, showing promising results that warrant further investigation into their mechanisms of action.
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties
Key Structural Insights :
- Halogen Position : The 2-fluorophenyl group in the target compound contrasts with the 4-fluorophenyl in Flunarizine and Lomerizine, affecting electronic distribution and receptor binding.
- Bulkiness : Flunarizine and Lomerizine incorporate larger aromatic systems (e.g., bis(4-fluorophenyl)methyl), enhancing lipophilicity and blood-brain barrier penetration.
- Functional Groups : The trimethoxybenzyl group in Lomerizine introduces hydrogen-bonding capabilities, while the cinnamyl chain in Flunarizine enables π-π stacking.
Pharmacological and Therapeutic Comparisons
Table 2: Pharmacological Profiles
Mechanistic Differences :
- The target compound’s anthelmintic activity likely stems from piperazine’s ability to paralyze nematodes via GABA receptor agonism.
- Flunarizine and Lomerizine target voltage-gated calcium channels, modulating intracellular Ca²⁺ in neurons and smooth muscle.
- Meclizine ’s antihistaminic action highlights the versatility of piperazine derivatives in targeting diverse receptors.
Q & A
Q. What strategies validate target engagement in complex biological systems?
- Methodological Answer : Employ chemical proteomics (e.g., affinity chromatography-MS) to identify off-target interactions. Thermal shift assays (TSA) confirm ligand-induced protein stabilization. CRISPR-Cas9 knockout models validate phenotypic specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
